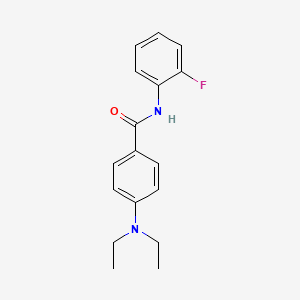

![molecular formula C19H23N3O3 B5539564 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This chemical compound belongs to a class of organic compounds known for their complex structure and significant biological activity. Although specific studies on this compound are limited, related research indicates its relevance in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" typically involves multi-step organic reactions, starting from basic organic or heterocyclic substrates. These processes may involve cyclocondensation, amidation, or substitution reactions under specific conditions to ensure the correct attachment of functional groups and the formation of the target compound structure.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into the arrangement of atoms, the planarity of the molecule, and the presence of specific functional groups, contributing to the understanding of its chemical behavior and interaction mechanisms.

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" may include nucleophilic substitution, oxidation, reduction, and hydrolysis. These reactions can modify the compound's structure, affecting its physical and chemical properties, such as solubility, stability, and reactivity.

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Techniques like X-ray crystallography can reveal the molecular geometry, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide data on thermal stability and phase transitions.

Chemical Properties Analysis

The chemical properties of "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" relate to its reactivity with other chemical species. This includes acid-base reactions, compatibility with solvents, and reactions under different pH conditions. Understanding these properties is essential for predicting its behavior in biological systems or industrial processes.

For references and further reading, consult the following sources:

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

Research has led to the synthesis of new derivatives incorporating the base structure of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, aiming to evaluate their antimicrobial efficacy. Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to determine their antimicrobial activity, establishing potential structure-activity relationships (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Anti-inflammatory and Molecular Docking Studies

Nikalje, Hirani, and Nawle (2015) expanded on this chemical backbone to synthesize novel thiazolidin derivatives, evaluated for anti-inflammatory activity through both in vitro and in vivo models. Their study also included molecular docking to understand the binding affinity towards human serum albumin, shedding light on potential therapeutic applications (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Anticancer Activity Exploration

Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) focused on the synthesis of 5-methyl-4-phenyl thiazole derivatives to explore their anticancer potential. They conducted structural elucidation and investigated the antitumor activities of these compounds against specific human cell lines, finding promising selectivity and efficacy in certain derivatives (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

G-Quadruplex Stabilization and Cytotoxic Activity

Blankson, Rzuczek, Bishop, Pilch, Liu, LaVoie, and Rice (2013) explored the synthesis of dimethylamino-substituted pyridyl polyoxazoles, investigating their role in stabilizing G-quadruplex DNA and evaluating their cytotoxic activity. This research underscores the compound's potential in cancer therapy by targeting specific DNA structures (Gifty A Blankson, Suzanne G. Rzuczek, C. Bishop, D. S. Pilch, Angela A. Liu, Leroy F. Liu, E. LaVoie, J. E. Rice, 2013).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action of “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide” is not available in the current literature .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-17(14(2)25-20-13)11-21(3)19(24)12-22-10-16(9-18(22)23)15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXYIMPNTWGTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN(C)C(=O)CN2CC(CC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)